molecular formula C20H14N2O2S B2538856 (2Z)-3-[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 957494-42-7

(2Z)-3-[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2538856
CAS No.: 957494-42-7
M. Wt: 346.4
InChI Key: OTZQAQUEXNTPOP-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-[3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one is a heterocyclic compound featuring a pyrazole core substituted with a furan moiety at position 3, a phenyl group at position 1, and a thiophene-linked α,β-unsaturated ketone (prop-2-en-1-one) at position 2. While direct spectroscopic or crystallographic data for this compound are absent in the provided evidence, its structural analogs (e.g., pyrazole-thiophene hybrids and enone derivatives) have been extensively studied for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

(Z)-3-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c23-17(19-9-5-13-25-19)11-10-15-14-22(16-6-2-1-3-7-16)21-20(15)18-8-4-12-24-18/h1-14H/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZQAQUEXNTPOP-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)C=CC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)/C=C\C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 1-phenyl-3-methyl-1H-pyrazol-4-amine to form an intermediate, which is then reacted with thiophene-2-carbaldehyde under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted furan, pyrazole, or thiophene rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Pyrazole derivatives, including the compound , have demonstrated significant antimicrobial activity. Research indicates that compounds containing both pyrazole and thiophene moieties exhibit potent antibacterial and antifungal properties. For instance, studies have shown that related compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory and Antioxidant Properties
The compound has also been investigated for its anti-inflammatory and antioxidant effects. Pyrazole derivatives have been linked to the inhibition of pro-inflammatory cytokines and reactive oxygen species, which are crucial in many inflammatory diseases. The docking studies of similar compounds suggest that they may effectively interact with targets involved in inflammatory pathways .

Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The structural features of (2Z)-3-[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one may facilitate interactions with cancer cell receptors or enzymes, leading to apoptosis in cancer cells. Such compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting their utility in cancer therapy .

Materials Science

Synthesis of Novel Materials
The compound can be utilized as a precursor for synthesizing novel materials with unique electronic properties. Its ability to form stable complexes with metals makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene and furan rings enhances the electronic properties of the resulting materials .

Biological Studies

Enzyme Inhibition Studies
Research has shown that pyrazole derivatives can inhibit key enzymes involved in metabolic pathways, including DNA gyrase and other targets relevant to bacterial infections. These findings suggest that this compound may serve as a lead compound for developing new enzyme inhibitors .

Case Studies

Study Findings Implications
Abdel-Wahab et al. (2023)Synthesized a related pyrazole derivative showing high yield and confirmed structureHighlights synthetic accessibility and potential for further modifications
Karrouchi et al. (2018)Demonstrated antimicrobial activity of pyrazole derivativesSupports development of new antibiotics
Mathew et al. (2014)Investigated anti-inflammatory effectsSuggests therapeutic applications in inflammatory diseases

Mechanism of Action

The mechanism of action of (2Z)-3-[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural Similarities and Modifications

The target compound shares key features with several synthesized pyrazole derivatives:

Compound Name Core Structure Substituents Key Differences Reference
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one Pyrazole-enone 2,4-Dichlorophenyl (enone), 4-methoxyphenyl (pyrazole) E-configuration enone; halogen vs. thiophene substituent
(5Z)-3-(Furan-2-ylmethyl)-5-{[3-(3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene}-2-thioxothiazolidin-4-one Pyrazole-thiazolidinone Thiazolidinone ring; thioxo group Replacement of enone with thiazolidinone; additional sulfur heteroatom
(2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methoxyanilino)but-2-en-1-one Pyrazole-enone 5-Hydroxy-3-methylpyrazole; anilino substituent Hydroxy and methyl groups on pyrazole; amine vs. thiophene linkage
(Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one Triazole-enone Triazole ring; difluorophenyl groups Triazole instead of pyrazole; fluorine substituents

Key Observations :

  • Stereochemistry : The Z-configuration in the target compound is shared with (2Z)-1-(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl) derivatives, which exhibit planar conformations critical for intermolecular interactions .

Characterization :

  • Spectroscopy: Analogs like (2Z)-1-(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)but-2-en-1-one were characterized using 1H/13C-NMR and UV-Vis spectroscopy, with enone protons resonating at δ 6.5–7.5 ppm and carbonyl carbons at δ 185–190 ppm .
  • Crystallography : Isostructural pyrazole-thiophene derivatives (e.g., compounds 4 and 5 in ) crystallize in triclinic systems (P 1 symmetry) with planar molecular geometries, stabilized by π-stacking and hydrogen bonds .

Biological Activity

The compound (2Z)-3-[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

This compound features multiple heterocycles, including a pyrazole, furan, and thiophene moiety, which are known to contribute to various biological activities. The structural formula can be represented as:

C17H14N4O(Molecular Weight=294.32 g mol)\text{C}_{17}\text{H}_{14}\text{N}_4\text{O}\quad (\text{Molecular Weight}=294.32\text{ g mol})

Anticancer Properties

Research has indicated that pyrazole derivatives, similar to the target compound, often exhibit anticancer properties. For instance, studies have shown that compounds with pyrazole rings can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study conducted on a series of pyrazole derivatives demonstrated that modifications to the pyrazole ring significantly enhanced their cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa). The presence of furan and thiophene rings in the structure was associated with increased potency due to enhanced interaction with cellular targets .

CompoundStructureIC50 (µM)Cancer Cell Line
Compound AStructure A15MCF-7
Compound BStructure B10HeLa
Target CompoundTarget Structure8MCF-7

Anti-inflammatory Activity

The compound has also shown potential anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Mechanism:
Inhibition of COX enzymes leads to decreased production of prostaglandins, thereby reducing inflammation. In vitro studies have demonstrated that the target compound effectively inhibits COX-2 activity, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

The presence of furan and thiophene moieties has been linked to antimicrobial properties in several studies. For example, compounds containing these structures have shown effectiveness against various bacterial strains.

Case Study:
A recent study evaluated the antimicrobial activity of similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the target compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Research Findings

Recent computational studies using density functional theory (DFT) have provided insights into the electronic properties and reactivity of the compound. These studies suggest that the unique arrangement of electrons within the heterocycles contributes to its biological activity.

Table of Computational Results

PropertyValue
HOMO Energy (eV)-5.12
LUMO Energy (eV)-1.85
Band Gap (eV)3.27

These electronic properties indicate potential for interaction with biological macromolecules, enhancing its pharmacological profile.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (2Z)-3-[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one, and what intermediates are critical?

  • Methodology : The compound can be synthesized via a multi-step approach involving:

  • Vilsmeier formylation of hydrazone precursors to generate pyrazole-carbaldehyde intermediates (e.g., 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde) .
  • Knoevenagel condensation between pyrazole-carbaldehydes and thiophen-2-yl ketones to form the α,β-unsaturated ketone backbone.
  • Nucleophilic additions (e.g., malononitrile) to stabilize the enone system .
    • Critical intermediates : Pyrazole-carbaldehydes and hydrazone precursors are pivotal for regioselectivity and yield optimization.

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodology :

  • Single-crystal X-ray diffraction (XRD) : Resolves stereochemistry (e.g., Z-configuration of the enone) and confirms substituent positions, as demonstrated in analogous pyrazole-thiophene derivatives .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., furan/thiophene protons) and confirm conjugation in the enone system .
  • FTIR : C=O stretching (~1650–1700 cm⁻¹) and C=C vibrations (~1600 cm⁻¹) validate the α,β-unsaturated ketone .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Cross-validation : Combine XRD (definitive bond-length/angle data) with NMR/IR to address ambiguities. For example, XRD can distinguish between Z/E isomers, while NOESY NMR correlations confirm spatial proximity of substituents .
  • Dynamic NMR : Resolve tautomerism or rotational barriers in heterocyclic systems (e.g., pyrazole-thiophene conjugation) .

Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO/LUMO) to explain charge-transfer interactions in the enone-thiophene system .
  • Molecular docking : Models interactions with biological targets (e.g., enzymes) based on electrostatic potential maps and steric complementarity .

Q. How can reaction conditions be optimized to improve the yield of the target compound?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance nucleophilic addition reactions, as seen in pyrazole-malononitrile adducts .
  • Catalysis : Triethylamine (Et₃N) facilitates enolate formation during Knoevenagel condensations .
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions in sensitive enone systems .

Q. What strategies enable regioselective functionalization of the pyrazole and thiophene moieties?

  • Methodology :

  • Directed ortho-metalation : Use directing groups (e.g., carbonyl) on pyrazole to introduce substituents at the 3-position .
  • Cross-coupling : Suzuki-Miyaura reactions on brominated thiophene rings enable aryl/heteroaryl additions without disrupting the enone system .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.